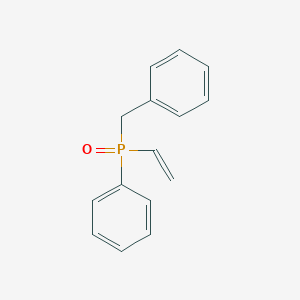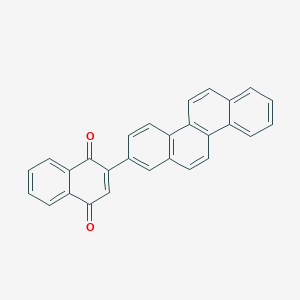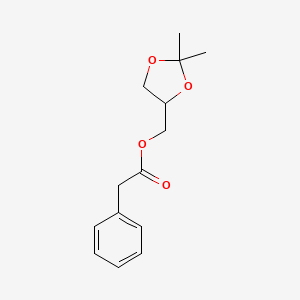![molecular formula C10H22N4O B14322088 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine CAS No. 105868-70-0](/img/structure/B14322088.png)
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine is a chemical compound known for its unique structure and properties. It is a heterocyclic organic compound with a molecular formula of C10H23N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine typically involves the reaction of azocane with ethyl guanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial methods also focus on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens or alkylating agents to replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in substituted derivatives with altered functional groups .
Scientific Research Applications
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as hypertension and chronic pain.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the release of catecholamines, such as norepinephrine, by being transported across the sympathetic nerve membrane. Once inside the nerve, it is concentrated in transmitter vesicles, replacing norepinephrine and leading to a gradual depletion of norepinephrine stores. This action results in the inhibition of norepinephrine release in response to nerve signals .
Comparison with Similar Compounds
Similar Compounds
Guanethidine: A compound with a similar structure and mechanism of action, used as an antihypertensive agent.
Guanidine derivatives: Other guanidine-based compounds with varying biological activities and applications
Uniqueness
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit catecholamine release makes it valuable for research in neuropharmacology and related fields .
Properties
CAS No. |
105868-70-0 |
|---|---|
Molecular Formula |
C10H22N4O |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-[2-(azocan-1-yl)ethyl]-1-hydroxyguanidine |
InChI |
InChI=1S/C10H22N4O/c11-10(13-15)12-6-9-14-7-4-2-1-3-5-8-14/h15H,1-9H2,(H3,11,12,13) |
InChI Key |
JXRAAUAWDGQPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CCN=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
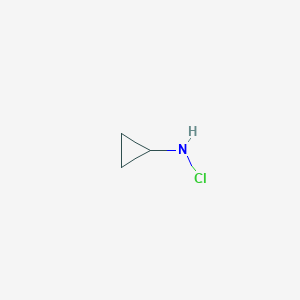
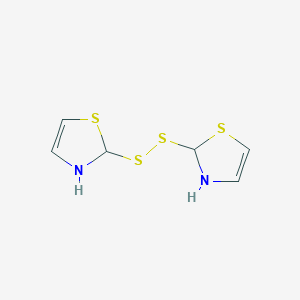

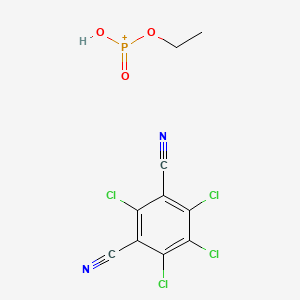
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
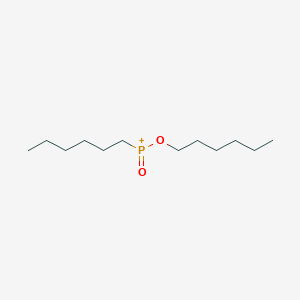
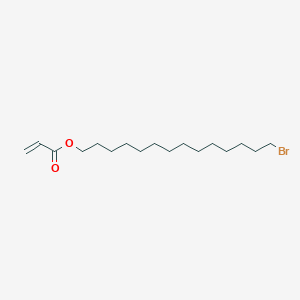
![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
